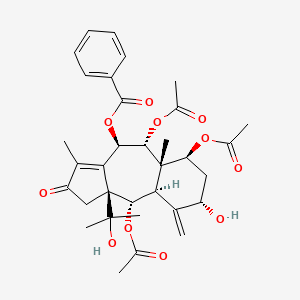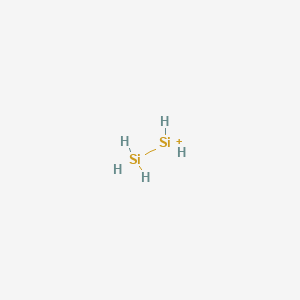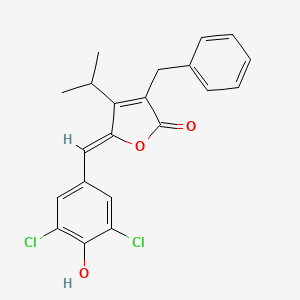
5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol
Overview
Description
Preparation Methods
The synthesis of VAR-10200 involves several steps. The compound is derived from 5-{4-propargylpiperazin-1-ylmethyl}-8-hydroxyquinoline. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors to form the quinoline structure.
Introduction of the hydroxy group: This step involves the hydroxylation of the quinoline core.
Attachment of the piperazine moiety: This involves the reaction of the quinoline derivative with propargylpiperazine under suitable conditions.
Chemical Reactions Analysis
VAR-10200 undergoes several types of chemical reactions:
Oxidation: As a monoamine oxidase type B inhibitor, VAR-10200 can undergo oxidation reactions, particularly in the presence of monoamine oxidase enzymes.
Reduction: The compound can also undergo reduction reactions, especially under reducing conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VAR-10200 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of monoamine oxidase inhibitors.
Biology: VAR-10200 is used to investigate the role of monoamine oxidase type B in various biological processes.
Medicine: The compound is being explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
VAR-10200 exerts its effects by inhibiting the activity of monoamine oxidase type B. This enzyme is involved in the breakdown of monoamines, which are neurotransmitters like dopamine and serotonin. By inhibiting monoamine oxidase type B, VAR-10200 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
VAR-10200 is similar to other monoamine oxidase type B inhibitors, such as selegiline and rasagiline. it has some unique features:
Brain permeability: VAR-10200 is designed to be brain-permeable, which enhances its effectiveness in treating neurodegenerative diseases.
Iron chelation: The compound also has iron-chelating properties, which can help reduce oxidative stress in the brain.
Similar compounds include:
Selegiline: Another monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A monoamine oxidase type B inhibitor with neuroprotective properties.
M30: A multi-target iron chelator with neuroprotective activity.
Properties
CAS No. |
686722-53-2 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
5-[(4-prop-2-ynylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H19N3O/c1-2-8-19-9-11-20(12-10-19)13-14-5-6-16(21)17-15(14)4-3-7-18-17/h1,3-7,21H,8-13H2 |
InChI Key |
JWUOZHTYFQHGAB-UHFFFAOYSA-N |
SMILES |
C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
| 686722-53-2 | |
Synonyms |
5-((4-prop-2-ynylpiperazin-1-yl)methyl)quinolin-8-ol HLA20 compound |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)


![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)

![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)





